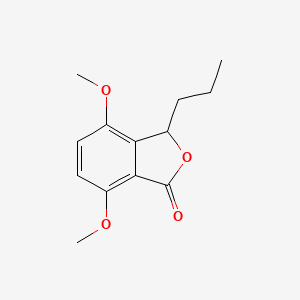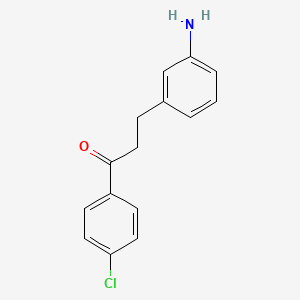
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one is an organic compound that features both an amino group and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 3-nitroacetophenone and 4-chlorobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(3-nitrophenyl)-1-(4-chlorophenyl)propan-1-one.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products include 3-(3-nitrophenyl)-1-(4-chlorophenyl)propan-1-one.
Reduction: Products include secondary or tertiary amines.
Substitution: Products include derivatives with different substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Aminophenyl)-1-phenylpropan-1-one: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
3-(3-Nitrophenyl)-1-(4-chlorophenyl)propan-1-one: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.
Uniqueness
3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one is unique due to the presence of both an amino group and a chlorophenyl group
Eigenschaften
CAS-Nummer |
87082-29-9 |
|---|---|
Molekularformel |
C15H14ClNO |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
3-(3-aminophenyl)-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H14ClNO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9,17H2 |
InChI-Schlüssel |
WILQMDONIVZAEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)CCC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)

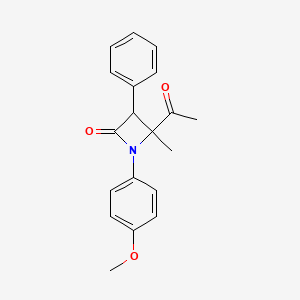
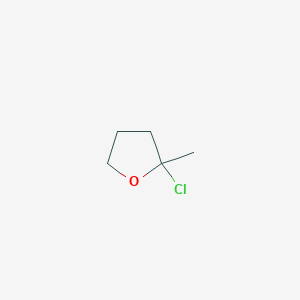
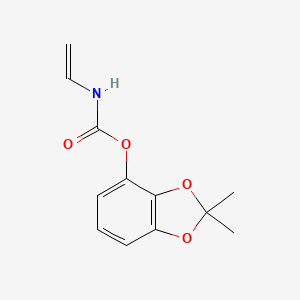
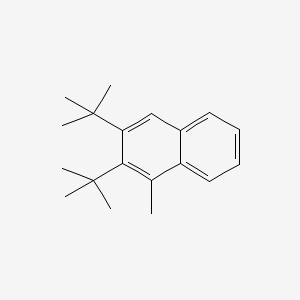
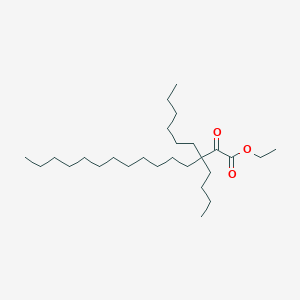

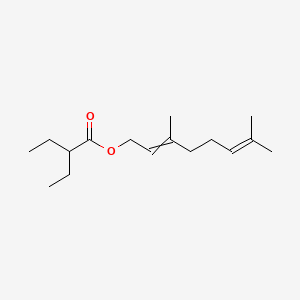
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
